REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)([CH3:7])=[O:6].[O:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1>C(Cl)Cl>[O:9]1[C:18]2[C:13](=[CH:14][C:15]([C:5](=[O:6])[CH3:7])=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1 |f:0.1.2.3|
|
Name
|
ice cHCl
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until homogeneous (15 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred for 30 min at −10° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient (10-20%) of EtOAc/pet. ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC2=CC(=CC=C12)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.45 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |